molecular formula C9H8ClNO B1423829 4-Chloro-6,7-dihydroquinolin-8(5H)-one CAS No. 1196156-61-2

4-Chloro-6,7-dihydroquinolin-8(5H)-one

Cat. No.: B1423829
CAS No.: 1196156-61-2
M. Wt: 181.62 g/mol
InChI Key: MOZOIUMAPPVOBL-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydroquinolin-8(5H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with a ketone group at position 8 and a chlorine substituent at position 2. The chlorine substituent likely enhances electrophilicity, influencing reactivity in cross-coupling reactions or biological interactions.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOIUMAPPVOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C(=O)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696121
Record name 4-Chloro-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-61-2
Record name 4-Chloro-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-6,7-dihydroquinolin-8(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinolinone core structure, which is known for its ability to interact with various biological targets. The presence of the chlorine atom at the 4-position enhances its reactivity and biological properties.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It interacts with various receptors, modulating signal transduction pathways that influence cell proliferation and survival.
  • Oxidative Stress Induction : Similar compounds have demonstrated the ability to increase reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating quinolinone derivatives found that certain compounds exhibited significant antiproliferative effects against colorectal cancer (CRC) cell lines by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .

Table 1: Antiproliferative Activity of Quinolinones

CompoundCell LineIC50 (μM)Mechanism
This compoundHCT1162.7Induces ROS
Novel TetrahydroquinolinonesHCT116~1.5Autophagy via PI3K/AKT/mTOR

Case Studies

  • Inhibition of BCL6 : A study optimized BCL6 inhibitors by incorporating quinolinone scaffolds. The compound demonstrated an IC50 of 2.7 μM against BCL6 in biochemical assays, indicating promising activity against this oncogenic transcription factor .
  • Cellular Mechanisms : Another investigation into tetrahydroquinolinones reported that compounds similar to this compound inhibited CRC growth by disrupting cellular balance and promoting oxidative stress . This study emphasized the potential for these compounds as lead candidates in drug discovery.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure TypeIC50 (μM)Notable Activity
This compoundQuinolinone2.7BCL6 Inhibition
Tetrahydroquinolone DerivativeTetrahydroquinolone~1.5CRC Growth Inhibition

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-6,7-dihydroquinolin-8(5H)-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.

Case Studies in Drug Development

  • Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications at the nitrogen position have led to compounds with improved efficacy against bacterial strains .
  • Anticancer Activity : Studies indicate that certain derivatives possess anticancer activity, potentially acting through mechanisms involving apoptosis and cell cycle arrest. The synthesis of these derivatives often utilizes this compound as a precursor .

Catalytic Applications

The compound is also utilized in various catalytic processes, particularly in cross-coupling reactions.

Catalysis in Organic Synthesis

  • Palladium-Catalyzed Reactions : this compound has been employed as a ligand in palladium-catalyzed Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in creating complex organic molecules .

Table 1: Reaction Conditions for Suzuki Coupling

CatalystReaction Time (h)Yield (%)
Pd11818
Pd22462
Pd3185
Pd4244
Pd52418

The table above summarizes the yields obtained from various palladium catalysts in Suzuki coupling reactions using derivatives of the compound .

Material Science Applications

Beyond its use in pharmaceuticals and catalysis, this compound has found applications in material science.

Development of Functional Materials

The compound's structural characteristics make it suitable for developing functional materials such as dyes and sensors. Its ability to form coordination complexes can be harnessed to create materials with specific optical and electronic properties.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Halogen Variation

Key structural analogs differ in halogen type (Cl vs. Br), substituent positions, and ring saturation (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Reactivity
2-Chloro-6,7-dihydroquinolin-8(5H)-one 129337-86-6 C₉H₈ClNO 181.62 Cl at position 2; ketone at C8 Precursor for Pd-catalyzed coupling
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one 1428651-86-8 C₉H₈BrNO 226.07 Br at position 4; isoquinoline core Intermediate in medicinal chemistry
2-Bromo-6,7-dihydroquinolin-8(5H)-one BD00753160 C₉H₈BrNO 226.07 Br at position 2; ketone at C8 Not specified (BLD Pharm catalog)
6,7-Dihydroquinolin-8(5H)-one oxime 58509-59-4 C₉H₁₀N₂O 162.19 Oxime group at C8 Potential chelator or bioactive agent

Key Observations :

  • Substituent Position : The position of the chlorine (C2 vs. C4) alters electronic distribution. For instance, 2-chloro derivatives are more reactive in Kumada couplings due to proximity to the ketone, enabling efficient Pd-catalyzed functionalization .
  • Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance π-stacking in crystal lattices (e.g., hydrogen-bonded chains in ) but reduce solubility compared to chlorine analogs.
  • Ring System: Isoquinoline derivatives (e.g., 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one) exhibit distinct pharmacological profiles compared to quinoline-based compounds, often targeting different biological pathways .

Stability and Physicochemical Properties

  • Thermostability: Palladium complexes of 2-chloro-6,7-dihydroquinolin-8(5H)-one exhibit high melting points (>240°C), attributed to rigid ligand geometries .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6,7-dihydroquinolin-8(5H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of chloro-substituted dihydroquinolinones often involves chlorination of precursor ketones. For example, chlorination using POCl₃ under reflux (e.g., 3 h at 110°C) is a common approach, as demonstrated in the preparation of 4-chloro-6,7-dimethoxyquinazoline . Key considerations include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) aid in stabilizing reactive intermediates.
  • Temperature control : Overheating can lead to side reactions, such as decomposition of the chlorinated product.
  • Work-up protocols : Co-evaporation with low-boiling solvents (e.g., CH₂Cl₂) helps remove excess POCl₃ and improves purity .

Q. Table 1: Comparison of Chlorination Methods

PrecursorReagent/ConditionsYieldPurity Control MethodReference
6,7-dimethoxyquinazolin-4(3H)-onePOCl₃, reflux, 3 h~85%Co-evaporation with CH₂Cl₂
2-chloro-6,7-dihydroquinolin-8(5H)-oneKumada coupling with MeMgCl>95%Quantitative NMR analysis

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, the chloro substituent at position 4 deshields adjacent protons, producing distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and rules out impurities (e.g., residual starting materials) .
  • X-ray crystallography : Programs like SHELXL (via the SHELX suite) enable precise determination of bond angles and crystal packing, especially for resolving steric effects from the chloro group .

Example Data :
In Pd complexes derived from 2-chloro-6,7-dihydroquinolin-8(5H)-one, ¹³C NMR showed a carbonyl resonance at δ 156.80 ppm, confirming the ketone’s integrity post-functionalization .

Advanced Research Questions

Q. What catalytic systems leverage this compound as a ligand, and how do steric/electronic properties affect their stability?

Methodological Answer: The chloro substituent enhances electron-withdrawing effects, making the ligand suitable for stabilizing metal centers in catalysis. For example:

  • Palladium complexes : Synthesized via one-pot condensation with arylamines and PdCl₂. Vigorous stirring during ligand-metal coordination minimizes aggregation and improves yield (e.g., Pd4 in 40–60% yield) .
  • Thermal stability : Melting points >240°C (e.g., Pd2 at 325°C) indicate robust thermostability, attributed to the rigid dihydroquinolinone backbone .

Q. Key Factors :

  • Steric bulk : Substituents like geminal dimethyl groups (e.g., 7,7-dimethyl derivatives) enhance steric protection of the metal center .
  • Electronic tuning : Chloro groups increase Lewis acidity at the metal, improving catalytic activity in cross-coupling reactions .

Q. How can computational methods predict reactivity or tautomerism in this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Used to study keto-enol tautomerism. For structurally similar compounds (e.g., 2-chloro-7,8-dihydroquinolin-5(6H)-one), simulations show that the keto form dominates due to resonance stabilization of the carbonyl .
  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing electron density maps (e.g., higher density at C5/C7 positions facilitates further functionalization) .

Q. Table 2: Computational Parameters for Tautomerism Analysis

PropertyKeto Form Energy (kcal/mol)Enol Form Energy (kcal/mol)Method
2-Chloro-7,8-dihydroquinolin-5(6H)-one-452.3-438.9DFT/B3LYP/6-31G*
This compound-467.1 (estimated)-453.8 (estimated)Extrapolated

Q. What safety protocols are critical when handling chlorinated dihydroquinolinones in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, masks, and protective eyewear are mandatory to avoid dermal/ocular exposure .
  • Waste disposal : Chlorinated byproducts require segregation and treatment by certified waste management services to prevent environmental contamination .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group .

Q. How can contradictions in spectroscopic data for dihydroquinolinone derivatives be resolved?

Methodological Answer: Discrepancies in NMR or HRMS data often arise from:

  • Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variability .
  • Dynamic processes : Variable-temperature NMR can resolve broadening caused by tautomerism or rotational barriers .
  • Crystallographic validation : Single-crystal X-ray structures (refined via SHELXL) provide unambiguous confirmation of molecular geometry .

Q. What strategies optimize the Swern oxidation step in synthesizing dihydroquinolinone derivatives?

Methodological Answer: Swern oxidation is critical for converting alcohols to ketones in intermediates like 6,7-dihydroquinolin-8(5H)-one. Key optimizations include:

  • Stoichiometry : Use 1.5 equivalents of oxalyl chloride to ensure complete activation of dimethyl sulfoxide (DMSO).
  • Temperature control : Maintain -78°C during the reaction to minimize overoxidation or side-product formation .
  • Quenching : Rapid addition of a tertiary amine (e.g., triethylamine) stabilizes the reactive intermediate and improves yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6,7-dihydroquinolin-8(5H)-one
Reactant of Route 2
4-Chloro-6,7-dihydroquinolin-8(5H)-one

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